Dovitinib

Vue d'ensemble

Description

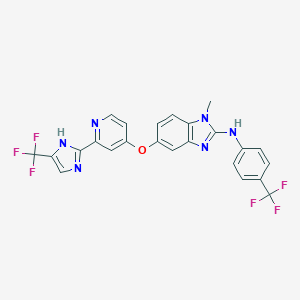

Dovitinib est une petite molécule active par voie orale qui présente une activité inhibitrice puissante contre plusieurs récepteurs tyrosine kinases impliqués dans la croissance tumorale et l'angiogenèse. Il est principalement étudié pour son utilisation potentielle dans le traitement de divers cancers, notamment la leucémie aiguë myéloïde et le myélome multiple .

Mécanisme D'action

Target of Action

Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptor β (PDGFR-β) . These receptors play a crucial role in cell proliferation, survival, and angiogenesis, which are essential processes for tumor growth and metastasis .

Mode of Action

Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By binding to these receptors, this compound inhibits their activation and subsequent signal transduction, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . This inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the FGF, VEGF, and PDGF signaling pathways, which are all involved in promoting tumor growth and angiogenesis . By inhibiting these pathways, this compound disrupts the processes of cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It is known that this compound is orally active, indicating that it can be absorbed through the gastrointestinal tract . The maximum tolerated dose of this compound was found to be 400 mg/d in a phase I/II dose-escalation study .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor growth and angiogenesis . By inhibiting the activation of FGFRs, VEGFRs, and PDGFR-β, this compound disrupts the signaling pathways that promote these processes . This leads to the inhibition of cell proliferation and survival, as well as the disruption of angiogenesis, thereby inhibiting tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics and pharmacodynamics of this compound. A study found that the CYP1A2 inhibitor fluvoxamine increased the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-72h) of this compound by 80% and 188%, respectively .

Analyse Biochimique

Biochemical Properties

Dovitinib is a potent inhibitor of class III-V RTKs . It inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) . This interaction with multiple RTKs highlights the role of this compound in biochemical reactions, particularly in the context of cancer cell proliferation and angiogenesis.

Cellular Effects

This compound has demonstrated significant antitumor activity in various cell lines . It suppresses cell proliferation and induces apoptosis in colorectal cancer cells . Moreover, it has been observed to inhibit HCC growth and metastasis preferentially through an antiangiogenic mechanism, not through direct targeting of HCC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of multiple RTKs . Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach allows this compound to interfere with several key pathways involved in tumor growth and angiogenesis.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies . It has been shown to synergize with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to significantly suppress tumor growth and pulmonary metastasis in an orthotopic HCC model . Detailed studies on threshold effects and potential toxic or adverse effects at high doses are still needed.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Dovitinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions ultérieures. La synthèse implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Dovitinib subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont cruciales pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir le résultat souhaité .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound sont ses métabolites, qui sont étudiés pour leurs propriétés pharmacocinétiques et pharmacodynamiques. Ces métabolites jouent un rôle important dans l'efficacité et le profil de sécurité global du composé .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est principalement utilisé comme inhibiteur des récepteurs tyrosine kinases dans la recherche sur le cancer, où il a montré des résultats prometteurs dans l'inhibition de la croissance tumorale et de l'angiogenèse . De plus, le this compound est étudié pour son utilisation potentielle dans des thérapies combinées avec d'autres agents chimiothérapeutiques afin d'améliorer leur efficacité .

5. Mécanisme d'action

This compound exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases, y compris ceux de la voie du facteur de croissance des fibroblastes, de la voie du facteur de croissance de l'endothélium vasculaire et de la voie du facteur de croissance dérivé des plaquettes. En bloquant ces voies, le this compound inhibe efficacement la prolifération des cellules tumorales, l'angiogenèse et la survie .

Composés similaires :

- Sorafenib

- Sunitinib

- Pazopanib

- Axitinib

Comparaison : this compound est unique dans sa capacité à inhiber simultanément plusieurs récepteurs tyrosine kinases, ce qui le distingue d'autres composés similaires. Alors que le sorafenib, le sunitinib, le pazopanib et l'axitinib ciblent également les récepteurs tyrosine kinases, le spectre d'activité plus large du this compound en fait un candidat prometteur pour le traitement de divers cancers .

Applications De Recherche Scientifique

Dovitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a receptor tyrosine kinase inhibitor in cancer research, where it has shown promising results in inhibiting tumor growth and angiogenesis . Additionally, this compound is being investigated for its potential use in combination therapies with other chemotherapeutic agents to enhance their efficacy .

Comparaison Avec Des Composés Similaires

- Sorafenib

- Sunitinib

- Pazopanib

- Axitinib

Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, this compound’s broader spectrum of activity makes it a promising candidate for treating various cancers .

Propriétés

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCTGMSNWUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025925 | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors. | |

| Record name | Dovitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

405169-16-6 | |

| Record name | Dovitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dovitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dovitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOVITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

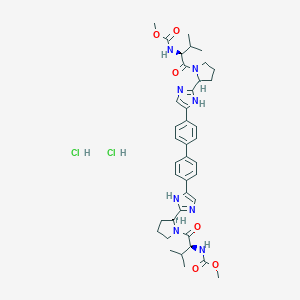

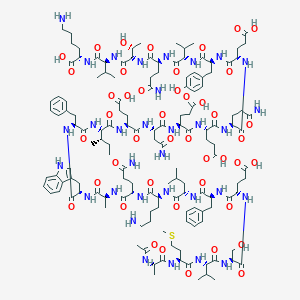

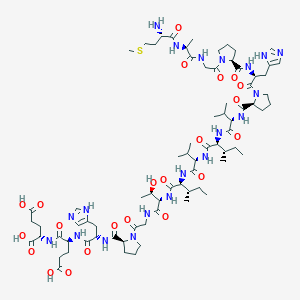

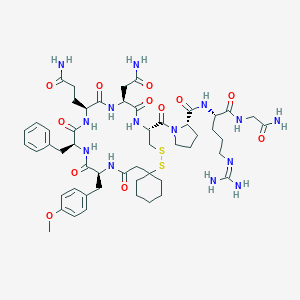

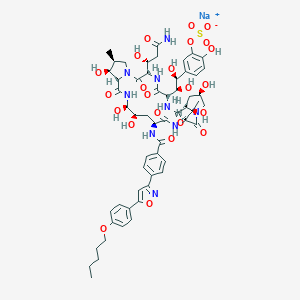

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

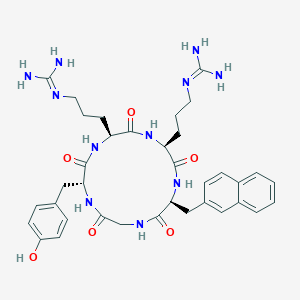

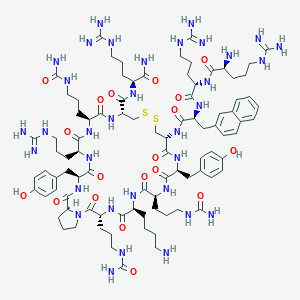

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)